
(1-Propyl-1H-pyrazol-5-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Propyl-1H-pyrazol-5-yl)methanethiol: is an organic compound with the molecular formula C7H12N2S and a molecular weight of 156.25 g/mol . This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a thiol group (-SH) attached to the methylene bridge makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of (1-Propyl-1H-pyrazol-5-yl)methanethiol can be achieved through several methodsFor instance, starting with phenylhydrazine and ethyl acetoacetate, the compound can be synthesized through cyclization, chloride acetylation, substitution, and deacetalization .
Industrial Production Methods:
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable processes such as continuous flow chemistry.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group in (1-Propyl-1H-pyrazol-5-yl)methanethiol can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, amines.
Substitution: Various alkyl or acyl derivatives.
Scientific Research Applications
Chemistry:
(1-Propyl-1H-pyrazol-5-yl)methanethiol is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it valuable in the development of new materials and catalysts .
Biology and Medicine:
Pyrazole derivatives, including this compound, have shown potential in medicinal chemistry. They are investigated for their anti-inflammatory, anti-cancer, and antimicrobial properties .
Industry:
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its unique structure allows for the development of specialized materials with specific properties .
Mechanism of Action
The mechanism of action of (1-Propyl-1H-pyrazol-5-yl)methanethiol is largely dependent on its functional groups. The thiol group can form strong interactions with metal ions, making it useful in chelation therapy and as a ligand in coordination chemistry. The pyrazole ring can interact with various biological targets, influencing enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
- (1-Methyl-1H-pyrazol-5-yl)methanethiol
- (1-Phenyl-1H-pyrazol-5-yl)methanethiol
- (1-Propyl-1H-pyrazol-5-yl)methanamine
Uniqueness:
(1-Propyl-1H-pyrazol-5-yl)methanethiol stands out due to its specific combination of a propyl group and a thiol group attached to the pyrazole ring.
Properties
Molecular Formula |
C7H12N2S |
|---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
(2-propylpyrazol-3-yl)methanethiol |
InChI |
InChI=1S/C7H12N2S/c1-2-5-9-7(6-10)3-4-8-9/h3-4,10H,2,5-6H2,1H3 |
InChI Key |
GIGVQWYVUWBEMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azabicyclo[4.1.0]heptan-5-ol](/img/structure/B13337845.png)
![11,14,22,26-tetrachloro-7,18-dihexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone](/img/structure/B13337852.png)
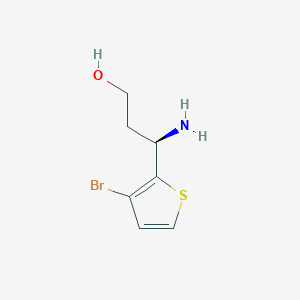
![(1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B13337856.png)
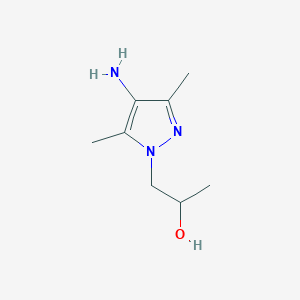
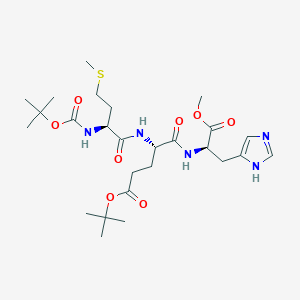



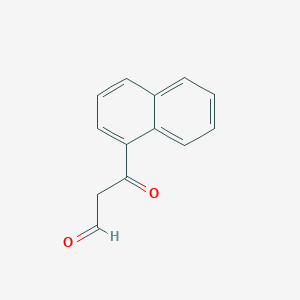
![((1S,3AR,7aR)-hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine](/img/structure/B13337897.png)

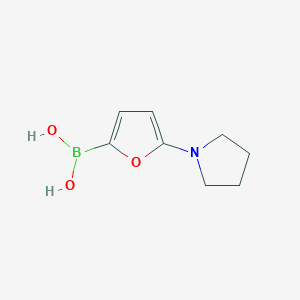
![tert-Butyl 2-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13337921.png)
